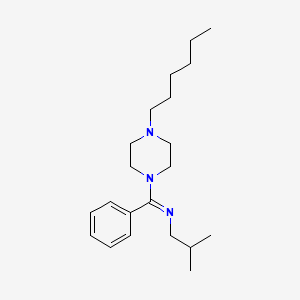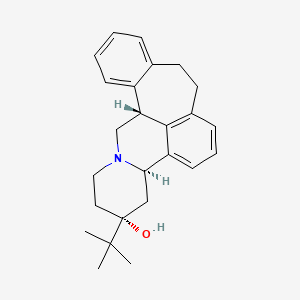
(+)-Butaclamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-butaclamol is an organic heteropentacyclic compound that is 2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline substituted at position 3 by both hydroxy and tert-butyl groups. It has a role as a dopaminergic antagonist. It is an organic heteropentacyclic compound, a tertiary alcohol, a tertiary amino compound and an amino alcohol.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Aplicaciones Científicas De Investigación
Neuroleptic Activity and Behavioral Studies
(+)-Butaclamol is recognized for its neuroleptic properties, demonstrated through its ability to inhibit behaviors induced by drugs like amphetamine and to block dopaminergic and adrenergic mechanisms. This enantiomer has shown specific activities such as abolishing amphetamine-induced stereotyped behavior, reducing ambulation, and affecting behavioral responses in rats (Voith & Cummings, 1976).
Dopamine Receptor Interaction
The (+)-enantiomer of butaclamol has been found to block dopamine-induced increases in adenyl cyclase activity in brain regions such as the olfactory tubercle, highlighting its role in dopamine receptor blockade. This is contrasted with the inactive (-)-enantiomer, emphasizing the stereochemical specificity of (+)-butaclamol (Lippmann, Pugsley, & Merker, 1975).
Impact on Cyclic AMP System
Studies indicate that (+)-butaclamol influences the noradrenergic cyclic AMP generating system in the rat limbic forebrain, with its actions differing significantly from its (-)-enantiomer. This highlights its specific pharmacological profile related to noradrenaline receptors (Robinson & Sulser, 1976).
Analytical Techniques
(+)-Butaclamol has been subject to enantioanalysis using techniques such as potentiometric membrane electrodes, demonstrating the potential for precise measurement and analysis in scientific research contexts (Stefan-van Staden et al., 2010).
Molecular Conformation Studies
Research into the molecular conformation and internal flexibility of butaclamol hydrochloride provides insights into its structural and functional characteristics, crucial for understanding its pharmacological actions (Casarotto et al., 1991).
Exploration of Analogs and Derivatives
The investigation into analogs of butaclamol, such as the study of molecular similarities with other antipsychotic agents, furthers our understanding of the mechanisms underlying antipsychotic drugs and their potential side effects (Kukla et al., 1979).
Propiedades
Número CAS |
36504-93-5 |
|---|---|
Nombre del producto |
(+)-Butaclamol |
Fórmula molecular |
C25H31NO |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
Clave InChI |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
SMILES isomérico |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
SMILES canónico |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Apariencia |
Solid powder |
Otros números CAS |
36504-93-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
36504-94-6 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



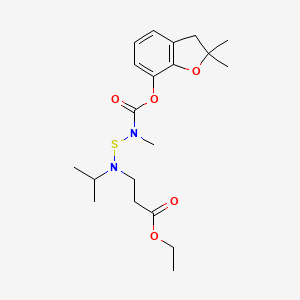
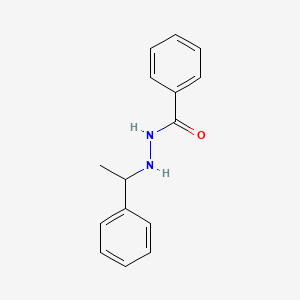
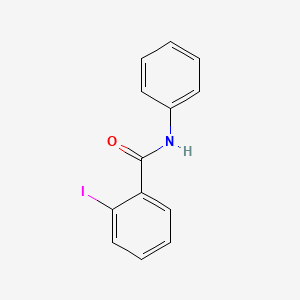
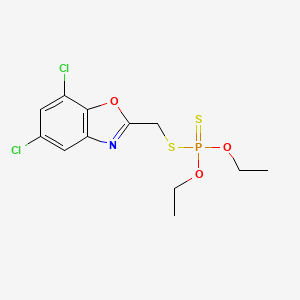
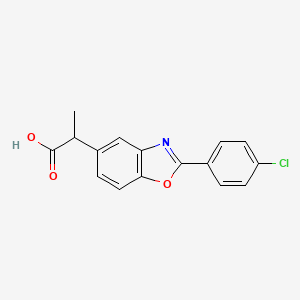
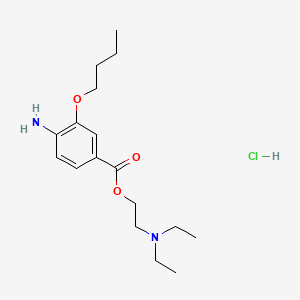
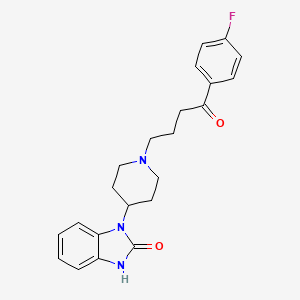
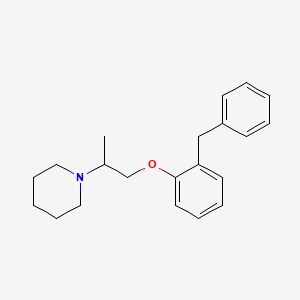
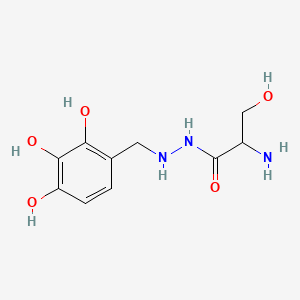
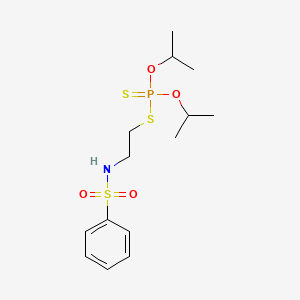
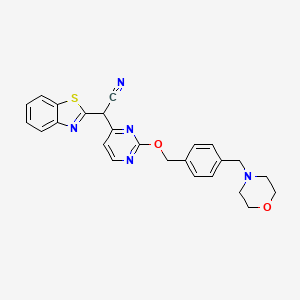
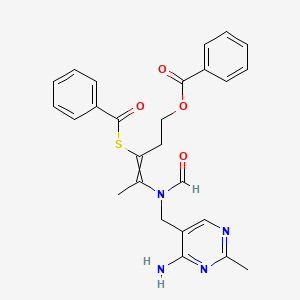
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
